N-(3-Methylisoxazol-5-yl)acrylamide
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Overview
Description
N-(3-Methylisoxazol-5-yl)acrylamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of N-(3-Methylisoxazol-5-yl)acrylamide can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . This reaction typically results in the formation of 3,5-disubstituted isoxazoles. Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The compound can also participate in substitution reactions with nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Methylisoxazol-5-yl)acrylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-(3-Methylisoxazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Methylisoxazol-5-yl)acrylamide can be compared with other similar compounds, such as N-(5-methylisoxazol-3-yl)malonamide and N-(5-methylisoxazol-3-yl)oxalamide These compounds share the isoxazole ring structure but differ in their side chains and functional groups
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-3-6(10)8-7-4-5(2)9-11-7/h3-4H,1H2,2H3,(H,8,10) |
InChI Key |
GHBSYLKGNUTHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C=C |
Origin of Product |
United States |
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